ethyl 4-(5-isopropyl-4-methoxy-2-methylphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Research into complex pyrimidine derivatives, like the one mentioned, often aims to explore novel therapeutic agents or materials with unique properties. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, serves as a backbone for many pharmaceuticals and agrochemicals. The addition of specific functional groups (e.g., ethyl, isopropyl, methoxy, methyl, phenyl, and thioxo groups) can significantly alter the chemical behavior, making it a candidate for varied applications in drug development and material science.
Synthesis Analysis
Synthesis of complex pyrimidine derivatives usually involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining an aldehyde, β-keto ester, and urea or thiourea to form dihydropyrimidinones. Variations in substituents and reaction conditions allow for the synthesis of a wide range of substituted pyrimidines. For example, the synthesis of related compounds often utilizes condensation reactions facilitated by catalysts or under specific conditions to achieve high yields and purity (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is commonly determined using spectroscopic methods (IR, NMR) and crystallography. These techniques provide insights into the arrangement of atoms, functional groups, and overall geometry of the molecule. X-ray crystallography, in particular, can offer detailed information on the molecular and crystal structure, revealing the conformation and relative positioning of the various substituents around the pyrimidine core (Nagarajaiah & Begum, 2012).
properties
IUPAC Name |
ethyl 4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-6-29-23(27)20-21(16-10-8-7-9-11-16)25-24(30)26-22(20)18-13-17(14(2)3)19(28-5)12-15(18)4/h7-14,22H,6H2,1-5H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGMRDRTYCMFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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